Fmoc-D-Phe(3-F)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

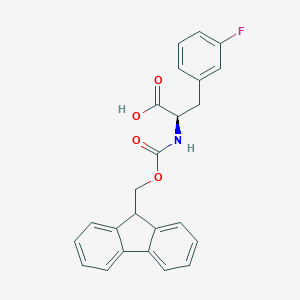

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSDVARCJDOADL-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198545-72-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198545-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Fmoc-D-Phe(3-F)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of Fmoc-D-Phe(3-F)-OH, a fluorinated amino acid derivative crucial for peptide synthesis and drug development. The introduction of a fluorine atom at the 3-position of the D-phenylalanine residue can significantly enhance the metabolic stability, lipophilicity, and binding affinity of peptides, making this compound a valuable tool in the design of novel therapeutics.[1][2] This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and purification methods, supported by quantitative data and visual workflows to aid researchers in their laboratory work.

Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the preparation of the non-natural amino acid, D-3-fluorophenylalanine, followed by the protection of its amino group with the fluorenylmethoxycarbonyl (Fmoc) group.

Step 1: Enantioselective Synthesis of D-3-Fluorophenylalanine

The enantioselective synthesis of D-amino acids is a critical challenge in organic chemistry. While various methods exist for the synthesis of fluorinated phenylalanines, such as the fluorination of hydroxy-phenylalanine or the ring-opening of aziridines, enzymatic resolution or asymmetric synthesis is required to obtain the desired D-enantiomer.[3] One effective approach involves the use of phenylalanine ammonia lyases (PALs) that have been engineered to exhibit reverse enantioselectivity, favoring the production of D-amino acids from the corresponding acrylic acid precursor. This biocatalytic method offers high enantiomeric excess and operates under mild conditions.[4]

Step 2: Fmoc Protection of D-3-Fluorophenylalanine

The second step involves the protection of the amino group of D-3-fluorophenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in solid-phase peptide synthesis (SPPS) as the Fmoc group is stable under a variety of reaction conditions but can be readily removed with a mild base, such as piperidine.[5] The most common method for Fmoc protection is the reaction of the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[5]

A visual representation of the overall synthesis workflow is provided below.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of this compound.

Synthesis of D-3-Fluorophenylalanine (Enzymatic Method)

This protocol is adapted from general procedures for the enantioselective synthesis of D-amino acids using engineered PALs.[4]

Materials:

-

3-Fluorocinnamic acid

-

Engineered Phenylalanine Ammonia Lyase (PAL) with D-selectivity

-

Ammonia/ammonium buffer (e.g., 5 M NH4Cl/NH3, pH 10)

-

Water (deionized)

Procedure:

-

In a temperature-controlled reaction vessel, dissolve 3-fluorocinnamic acid in the ammonia/ammonium buffer to a final concentration of 100 mM.

-

Add the engineered PAL enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start at 10 mg/mL.

-

Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC using a chiral column to determine the conversion and enantiomeric excess of the D-3-fluorophenylalanine product.

-

Once the reaction has reached completion, terminate it by removing the enzyme via ultrafiltration or precipitation.

-

The resulting solution containing D-3-fluorophenylalanine can be purified by crystallization or ion-exchange chromatography.

Synthesis of this compound

This protocol is adapted from a standard procedure for the Fmoc protection of L-phenylalanine and is expected to yield good results for the D-enantiomer.[6]

Materials:

-

D-3-Fluorophenylalanine

-

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium carbonate (Na2CO3)

-

1,4-Dioxane

-

Water (deionized)

-

Diethyl ether (Et2O)

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

Dissolve D-3-fluorophenylalanine (1.0 eq) in a mixture of 10% aqueous sodium carbonate solution and 1,4-dioxane.

-

In a separate flask, dissolve Fmoc-Cl (1.0 eq) in 1,4-dioxane.

-

Cool the amino acid solution to 0°C in an ice bath.

-

Slowly add the Fmoc-Cl solution to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to stir at 0°C for 4 hours, then continue stirring at room temperature for 18 hours.

-

After the reaction is complete, add a large volume of water and wash the aqueous layer with diethyl ether (2x) to remove unreacted Fmoc-Cl and byproducts.

-

Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2, which will precipitate the Fmoc-protected amino acid.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

Purification

The crude this compound can be purified by recrystallization or preparative HPLC to achieve the high purity required for peptide synthesis.

Purification by Recrystallization

A simple and effective method for purifying Fmoc-protected amino acids is recrystallization.[7]

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as toluene.[7]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Phenomenex Luna C18)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30-40 minutes is a good starting point.

-

Flow Rate: Dependent on the column diameter, typically 10-20 mL/min for preparative scale.

-

Detection: UV at 254 nm and 280 nm.

The fractions containing the pure product are collected, combined, and lyophilized to obtain the final this compound as a white powder.

A visual representation of the purification and analysis workflow is provided below.

Quantitative Data

The following table summarizes expected yields and purity for the synthesis and purification of this compound based on analogous reactions.

| Step | Parameter | Value | Reference |

| Synthesis of D-3-Fluorophenylalanine | Enantiomeric Excess | >99% | [4] |

| Yield | Good | [3] | |

| Fmoc Protection | Yield | ~82% | [6] |

| Purification | Purity (Commercial) | ≥98% (HPLC) | [] |

Characterization

The structure and purity of the final product should be confirmed by a combination of analytical techniques.

-

Mass Spectrometry: The molecular weight of this compound is 405.42 g/mol . Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to [M+H]+ at m/z 406.4 or [M-H]- at m/z 404.4. The mass spectrum of the non-fluorinated Fmoc-Phe-OH shows a molecular ion at m/z 387.[10]

Conclusion

The synthesis and purification of this compound is a well-established process that can be reliably performed in a standard organic chemistry laboratory. The key steps involve the enantioselective synthesis of the D-amino acid precursor, followed by a straightforward Fmoc protection reaction. Proper purification, typically by recrystallization or preparative HPLC, is essential to obtain the high-purity material required for successful solid-phase peptide synthesis. The analytical characterization by NMR and mass spectrometry provides the necessary confirmation of the final product's identity and purity. This guide provides researchers with the fundamental knowledge and protocols to successfully incorporate this valuable building block into their peptide synthesis and drug discovery programs.

References

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 7. ajpamc.com [ajpamc.com]

- 9. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]

- 10. Fmoc-Phe-OH(35661-40-6) MS [m.chemicalbook.com]

CAS number 198545-72-1 physicochemical data

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-3-fluoro-D-phenylalanine (CAS 198545-72-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for the compound with CAS number 198545-72-1, identified as Fmoc-3-fluoro-D-phenylalanine. This derivative of the amino acid phenylalanine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorine atom on the phenyl ring, is a valuable building block in solid-phase peptide synthesis for the development of novel therapeutics.[1] The incorporation of fluorine can enhance the bioactivity and stability of peptides.[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of Fmoc-3-fluoro-D-phenylalanine.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 198545-72-1 | [1][2] |

| Synonyms | Fmoc-D-Phe(3-F)-OH, Fmoc-m-fluoro-D-Phe-OH | [1] |

| Appearance | White to yellow-cream granular powder | |

| Melting Point | 150 - 160 °C | [1] |

| Boiling Point | 618.1 °C at 760 mmHg | |

| Flash Point | 327.6 °C | |

| Optical Rotation | [a]D20 = +43.5 ± 3.5º (c=1 in DMF) | [1] |

| Storage Condition | 2 - 8 °C |

Table 2: Chemical and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C24H20FNO4 | [1][2] |

| Molecular Weight | 405.4 g/mol | [1][2] |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | [2] |

| XLogP3-AA | 4.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 7 | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this specific compound.

1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a crucial indicator of purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in a heating block or oil bath of a melting point apparatus, attached to a thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[3][4]

-

For an unknown substance, a preliminary, faster heating rate can be used to determine an approximate melting range, followed by a slower, more accurate measurement.[4]

-

2. Aqueous Solubility Determination (Shake-Flask Method)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The shake-flask method is a common technique to determine equilibrium solubility.

-

Apparatus: Shake-flask or rotator, constant temperature bath, analytical balance, centrifuge, filtration device (e.g., syringe filters), and a quantitative analysis instrument such as High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

The suspension is then allowed to stand to let undissolved solids settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles. Centrifugation prior to filtration can aid in this separation.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like HPLC, by comparing the response to a calibration curve of known concentrations.[5]

-

The solubility is expressed in units such as mg/mL or mol/L.

-

3. pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a functional group. For an amino acid derivative like Fmoc-3-fluoro-D-phenylalanine, the pKa values of the carboxylic acid and the amino group are of interest.

-

Apparatus: pH meter with an electrode, burette, beaker, magnetic stirrer, and standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

-

Procedure:

-

A known quantity of the amino acid derivative is dissolved in a known volume of water.

-

The initial pH of the solution is measured.

-

The solution is titrated with a standardized acid (e.g., HCl) by adding small, precise volumes and recording the pH after each addition until a low pH (e.g., 1.5-2.0) is reached.

-

A separate, identical sample is titrated with a standardized base (e.g., NaOH) in a similar manner until a high pH (e.g., 11.5-12.0) is reached.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[6][7] The pKa of the carboxylic acid group (pKa1) is determined from the acidic titration, and the pKa of the amino group (pKa2) is determined from the basic titration.

-

Mandatory Visualization

As no specific signaling pathways involving Fmoc-3-fluoro-D-phenylalanine are documented in the literature, a diagram illustrating a common experimental workflow is provided below.

Caption: Workflow for Aqueous Solubility Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-3-fluoro-D-phenylalanine | C24H20FNO4 | CID 6957997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. benchchem.com [benchchem.com]

- 6. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. egyankosh.ac.in [egyankosh.ac.in]

Navigating the Solubility Landscape of Fmoc-3-fluoro-D-phenylalanine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

General Solubility of Fmoc-Protected Amino Acids

Fmoc-protected amino acids, as a class of compounds, generally exhibit high solubility in a range of polar aprotic organic solvents commonly employed in peptide synthesis.[1][2] This characteristic is crucial for achieving efficient coupling reactions in SPPS. Conversely, they are sparingly soluble in water.[2] The choice of solvent can significantly impact the reaction kinetics, swelling of the solid support, and the prevention of peptide aggregation.[3]

Commonly Used Solvents and Their Characteristics

The following table summarizes the qualitative solubility of Fmoc-amino acids in various organic solvents based on established use in peptide synthesis.

| Solvent | Abbreviation | General Solubility of Fmoc-Amino Acids | Notes |

| N,N-Dimethylformamide | DMF | High | A widely used solvent in SPPS, though it can decompose to form dimethylamine, which can prematurely cleave the Fmoc group.[3][4] |

| N-Methyl-2-pyrrolidone | NMP | High | Often considered a superior alternative to DMF due to its higher polarity and greater stability.[3] |

| N,N-Dimethylacetamide | DMAc | High | A good solvent for SPPS, similar in properties to DMF and NMP.[1] |

| Dichloromethane | DCM | High | Commonly used in Boc-chemistry SPPS, but less so in Fmoc-chemistry as it can react with piperidine.[1][3] |

| Dimethyl sulfoxide | DMSO | High | A strong solvent that can be used to dissolve difficult or unnatural amino acids, often in combination with other solvents.[4] |

| PolarClean | - | High | A greener solvent alternative with excellent dissolution capacity for Fmoc-amino acids.[5] |

| Triethyl phosphate | TEP | High | A low-viscosity, green solvent that effectively dissolves most Fmoc-amino acids.[5] |

| Dioxane | - | Moderate | Can be used as a solvent for Fmoc-amino acids.[4] |

| Acetone | - | Moderate | Another potential solvent for dissolving Fmoc-protected amino acids.[4] |

| Isopropanol | iPrOH | Moderate | Can be employed as a solvent in certain applications.[4] |

| Pyridine | - | Moderate | A basic solvent that can dissolve Fmoc-amino acids.[4] |

| 2-Methoxyethanol | - | Moderate | A potential solvent for specific applications.[4] |

| Acetonitrile | ACN | Moderate | Can be an effective solvent, especially when used with PEG-based resins.[3] |

| Tetrahydrofuran | THF | Moderate | Similar to acetonitrile, its effectiveness can be enhanced with PEG-based resins.[3] |

| Water | H₂O | Low | Fmoc-protected amino acids are generally poorly soluble in aqueous solutions.[2] |

This table provides a qualitative summary. Actual solubility can vary depending on the specific amino acid side chain and experimental conditions.

While specific quantitative data for Fmoc-3-fluoro-D-phenylalanine is scarce, a product datasheet for a related compound, Fmoc-3,5-difluoro-D-phenylalanine, indicates solubility for the purpose of optical rotation measurement at a concentration of 1 gram in 100 mL of DMF (c=1 in DMF).[6] This suggests that a concentration of at least 10 g/L is achievable for this structurally similar compound in DMF.

Experimental Protocol for Determining Solubility

To ascertain the precise solubility of Fmoc-3-fluoro-D-phenylalanine in a specific organic solvent, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the saturation solubility.

Materials

-

Fmoc-3-fluoro-D-phenylalanine

-

Selected organic solvent(s) (e.g., DMF, NMP, DCM)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.2 µm)

Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of Fmoc-3-fluoro-D-phenylalanine into a vial.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial and place it on a magnetic stirrer.

-

Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.2 µm syringe filter to remove any undissolved particles.

-

-

Concentration Determination by HPLC:

-

Prepare a series of standard solutions of Fmoc-3-fluoro-D-phenylalanine of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the filtered sample supernatant into the HPLC system.

-

Determine the concentration of Fmoc-3-fluoro-D-phenylalanine in the sample by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined by HPLC represents the saturation solubility of Fmoc-3-fluoro-D-phenylalanine in the tested solvent at the specified temperature. The solubility can be expressed in units such as g/L or mol/L.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Fmoc-3-fluoro-D-phenylalanine.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

Spectroscopic and Methodological Profile of Fmoc-D-Phe(3-F)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(3-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-3-fluoro-D-phenylalanine, is a fluorinated derivative of the amino acid D-phenylalanine. The incorporation of fluorine into peptide structures can significantly modulate their conformational properties, metabolic stability, and binding affinity, making it a valuable tool in drug discovery and peptide engineering. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound and detailed experimental protocols for its analysis and application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 198545-72-1 |

| Molecular Formula | C₂₄H₂₀FNO₄ |

| Molecular Weight | 405.42 g/mol |

| Exact Mass | 405.13763628 Da |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The expected chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆ or CDCl₃ are detailed below.

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous aromatic and aliphatic protons. The fluorine atom at the 3-position of the phenyl ring will introduce additional splitting (coupling) to the adjacent aromatic protons.

¹³C NMR: The carbon NMR will show distinct signals for the fluorenyl, phenyl, and amino acid backbone carbons. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of an aryl fluoride.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Fmoc Group | |||

| Aromatic CH | 7.20 - 7.90 (8H, m) | 120 - 145 | Multiple overlapping signals. |

| CH | ~4.20 (1H, t) | ~47 | |

| CH₂ | ~4.15 (2H, d) | ~66 | |

| Phenylalanine Backbone | |||

| NH | ~7.5 (1H, d) | - | |

| α-CH | ~4.5 (1H, m) | ~55 | |

| β-CH₂ | ~3.0 (2H, m) | ~37 | |

| 3-Fluorophenyl Ring | |||

| Aromatic CH | 6.90 - 7.30 (4H, m) | 114 - 131 | Complex splitting pattern due to H-H and H-F coupling. |

| C-F | - | ~162 (d, ¹JCF ≈ 245 Hz) | |

| Carbonyls | |||

| Carboxylic Acid (COOH) | ~12.8 (1H, br s) | ~173 | |

| Urethane (C=O) | - | ~156 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | O-H (Carboxylic Acid) | Stretching |

| ~3050 | Aromatic C-H | Stretching |

| ~2950 | Aliphatic C-H | Stretching |

| ~1720 | C=O (Carboxylic Acid) | Stretching |

| ~1690 | C=O (Urethane) | Stretching |

| ~1530 | N-H | Bending |

| ~1250 | C-O | Stretching |

| ~1220 | C-F | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for this class of compounds.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Expected m/z | Ion Species |

| ESI (+) | 406.1452 | [M+H]⁺ |

| ESI (+) | 428.1271 | [M+Na]⁺ |

| ESI (-) | 404.1296 | [M-H]⁻ |

Experimental Protocols

The following are detailed methodologies for the key experiments related to the analysis and use of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Use a standard single-pulse experiment. A spectral width of 16 ppm centered at 6 ppm is typically sufficient.

-

¹³C NMR: Employ a proton-decoupled pulse sequence. A spectral width of 220 ppm centered at 110 ppm is generally adequate.

-

¹⁹F NMR: Use a proton-decoupled pulse sequence. The spectral window will depend on the spectrometer's fluorine frequency but should be centered around the expected chemical shift for an aryl fluoride.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µM) in a solvent compatible with electrospray ionization, such as acetonitrile or methanol, often with a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide for negative ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-1000.

-

Data Analysis: Determine the accurate mass of the parent ions and compare it with the theoretical mass to confirm the elemental composition.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

This compound is primarily used as a building block in SPPS. The following is a general protocol for a single coupling cycle.

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that has a free amino group. Swell the resin in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin-bound amine. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: After the coupling reaction, wash the resin extensively with DMF to remove any unreacted reagents.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a base.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Visualizations

The following diagrams illustrate key workflows related to the analysis and application of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: The cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

The Biological Significance of 3-Fluoro-D-Phenylalanine Incorporation: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into proteins represents a powerful strategy in chemical biology and drug development. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This technical guide focuses on the biological significance of incorporating 3-fluoro-D-phenylalanine (3-F-D-Phe), a D-enantiomer of a fluorinated phenylalanine analog. We delve into its impact on protein structure, stability, and function, providing quantitative data, detailed experimental protocols for its incorporation, and visual representations of relevant biological pathways and experimental workflows. The strategic substitution of native amino acids with 3-F-D-Phe can enhance metabolic stability, modulate enzyme activity, and alter protein-protein interactions, making it a valuable tool for developing novel therapeutics and probing biological systems.[1][2][3]

Introduction: The Fluorine Advantage

The introduction of fluorine into bioactive molecules has revolutionized pharmaceutical and biochemical research.[3][4] Fluorine, being the most electronegative element, possesses a small van der Waals radius similar to hydrogen, yet it creates a strong C-F bond.[3] This substitution can profoundly influence a molecule's properties by altering its conformation, pKa, hydrophobicity, and metabolic stability.[3] Incorporating fluorinated amino acids like 3-fluoro-D-phenylalanine into peptides and proteins can therefore lead to enhanced therapeutic profiles, including improved bioavailability and resistance to proteolytic degradation.[1][2][5] These modified proteins serve as invaluable probes for studying protein folding, function, and interactions using techniques like ¹⁹F-NMR.[3]

Impact on Protein Structure, Stability, and Function

The substitution of a natural amino acid with 3-F-D-Phe can induce significant changes in a protein's biophysical and biochemical properties. The high electronegativity of the fluorine atom can alter local electronic environments and influence non-covalent interactions, such as hydrogen bonds and aromatic stacking, which are critical for maintaining protein structure and function.[3]

Quantitative Analysis of Fluorination Effects

While specific data for 3-fluoro-D-phenylalanine is sparse in publicly accessible literature, studies on similar fluorinated L-phenylalanine analogs provide a strong proxy for understanding its potential impact. The following table summarizes the observed effects of incorporating 4-fluoro-L-phenylalanine (4-F-Phe) and 4-trifluoromethyl-L-phenylalanine (tfm-Phe) into the enzyme E. coli transketolase (TK) at a solvent-exposed site.

| Parameter | Wild-Type (WT) TK | TK with 4-F-Phe | TK with tfm-Phe | Reference |

| Thermal Stability (Tₘ) | 57.1 °C | 60.8 °C | 64.1 °C | [1] |

| Michaelis Constant (Kₘ) | No significant change | ↓ 36 ± 16% | [1] | |

| Catalytic Rate (kcat) | No significant change | Increased | [1] | |

| Catalytic Efficiency (kcat/Kₘ) | No significant change | Increased | [1] |

Table 1: Quantitative impact of incorporating fluorinated phenylalanine analogs on the stability and kinetics of E. coli transketolase (TK). The data shows that fluorination at a solvent-exposed site can significantly increase thermal stability. The more heavily fluorinated tfm-Phe also led to improved catalytic efficiency.[1]

Key Applications in Research and Drug Development

The unique properties conferred by 3-F-D-Phe make it a valuable component in various biomedical applications.

-

Enhanced Therapeutic Stability: Peptides and proteins containing D-amino acids are inherently more resistant to proteolysis. The addition of fluorine further enhances metabolic stability, making 3-F-D-Phe an attractive building block for developing long-lasting peptide-based drugs.[2][5]

-

Enzyme Inhibition: As an analog of phenylalanine, 3-F-D-Phe can act as a competitive inhibitor for enzymes that process phenylalanine, a strategy employed in developing treatments for certain metabolic or proliferative disorders.[3][6]

-

Drug Design and Development: It serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders and cancers, where enhanced stability and bioavailability are critical.[1][2]

-

Probing Protein Structure and Dynamics: The ¹⁹F nucleus provides a sensitive NMR probe with a wide chemical shift range and no background signal in biological systems, enabling detailed studies of protein structure, conformational changes, and ligand binding.[3]

Experimental Workflows and Protocols

Incorporating 3-fluoro-D-phenylalanine into proteins can be achieved through two primary methods: chemical synthesis for smaller peptides and biosynthetic incorporation for larger proteins expressed in cellular systems.

Biosynthetic Incorporation via Amber Suppression

This technique allows for the site-specific insertion of an unnatural amino acid into a protein in a host organism like E. coli. It involves reprogramming a stop codon (typically the amber codon, UAG) to encode the desired amino acid.

Caption: Workflow for site-specific incorporation of 3-fluoro-D-phenylalanine in E. coli.

-

Vector Preparation:

-

Introduce an in-frame amber stop codon (TAG) at the desired amino acid position in the target gene cloned into an expression vector using site-directed mutagenesis.

-

Utilize a separate plasmid expressing an orthogonal aminoacyl-tRNA synthetase (aaRS)/suppressor tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous components. For p-fluoro-phenylalanine, a yeast suppressor tRNA(Phe)/phenylalanyl-tRNA synthetase pair has been shown to be effective.[7][8][9]

-

-

Transformation:

-

Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the aaRS/tRNA plasmid.

-

Plate on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a starter culture in a rich medium (e.g., LB) with appropriate antibiotics and grow overnight.

-

Use the starter culture to inoculate a larger volume of minimal medium (e.g., M9) supplemented with antibiotics.

-

Grow the culture at 37°C to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Add 3-fluoro-D-phenylalanine to the culture to a final concentration of approximately 1-2 mM.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to enhance proper protein folding.

-

-

Purification and Analysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verify the successful incorporation of 3-fluoro-D-phenylalanine and determine the incorporation efficiency using mass spectrometry (observing the expected mass shift) and/or ¹⁹F-NMR.[6]

-

Solid-Phase Peptide Synthesis (SPPS)

For shorter peptides, chemical synthesis is the preferred method. SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This protocol outlines the manual synthesis of a peptide containing 3-F-D-Phe using the Fmoc/tBu strategy.

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in a solvent like N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.

-

Agitate for 10-20 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next amino acid to be added (e.g., Fmoc-3-fluoro-D-phenylalanine, 3-5 equivalents relative to resin loading), an activating agent (e.g., HATU, slightly less than 3-5 eq.), and a base (e.g., DIEA, 6-10 eq.) in DMF.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).

-

-

Repeat Cycle:

-

After successful coupling, wash the resin with DMF.

-

Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Final Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether two more times.

-

Dry the crude peptide and purify it using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

-

Biological Pathways of Interest

The incorporation of 3-F-D-Phe is often aimed at modulating the function of proteins involved in critical signaling pathways implicated in diseases like cancer. The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer.

Caption: The MAPK/ERK signaling pathway, a common target in drug development.

Peptide-based inhibitors designed with metabolically stable amino acids like 3-F-D-Phe can be developed to target key kinases such as Raf or MEK within this pathway, offering a potential therapeutic strategy for cancers driven by aberrant MAPK signaling.

Conclusion

The incorporation of 3-fluoro-D-phenylalanine provides a versatile and powerful tool for scientists and drug developers. Its ability to enhance peptide stability, modulate biological activity, and serve as a non-invasive probe makes it a strategic choice for a wide range of applications. From creating more robust peptide therapeutics to elucidating complex biological mechanisms, the "fluorine advantage" offered by 3-F-D-Phe continues to expand the toolkit of modern biochemistry and medicinal chemistry, paving the way for next-generation diagnostics and therapeutics.

References

- 1. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of low levels of 4-fluorophenylalanine incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorine in Peptide Science

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide chemistry and drug discovery. Fluorine, the most electronegative element, imparts unique physicochemical properties upon organic molecules without significantly increasing steric bulk, a concept often referred to as a "minimalist's modification."[1] When substituted into amino acid side chains, fluorine can profoundly alter a peptide's conformation, stability, hydrophobicity, and biological activity.[2][3] These modifications have proven invaluable for overcoming the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[4][5]

This guide provides a comprehensive technical overview of fluorinated amino acids, covering their fundamental properties, synthesis and analysis protocols, and applications in modern peptide research and development.

Key benefits of incorporating fluorinated amino acids include:

-

Enhanced Stability: Increased resistance to proteolytic degradation by enzymes such as trypsin, chymotrypsin, and pepsin.[6][7][8][9]

-

Modulated Bioactivity: Fine-tuning of binding affinity and selectivity for biological targets like enzymes and receptors.[10][11]

-

Conformational Control: The ability to influence peptide secondary structure, such as helicity, and pre-organize peptides into bioactive conformations.

-

Altered Physicochemical Properties: Modulation of pKa, hydrophobicity, and lipophilicity to improve pharmacokinetic profiles.[2][6]

-

Unique Spectroscopic Probes: The 19F nucleus serves as a sensitive and non-perturbing probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of peptide structure, dynamics, and interactions in vitro and in vivo.[12]

Core Properties and Quantitative Data

The introduction of fluorine can systematically alter the key properties of amino acids and the peptides they form. The following sections and tables summarize these effects with quantitative data.

Impact on Acidity (pKa)

Fluorine's strong electron-withdrawing nature significantly increases the acidity (lowers the pKa) of nearby ionizable groups. This effect is particularly pronounced in amino acids like histidine and tyrosine, where it can alter hydrogen bonding capabilities and charge state under physiological conditions.

| Amino Acid | Natural pKa (Side Chain) | Fluorinated Analog | Fluorinated pKa (Side Chain) | Reference |

| Histidine | ~6.0 | 4-Fluoro-histidine | ~2.0 | [6] |

| Tyrosine | 10.1 | 3-Fluoro-tyrosine | 8.7 | [2] |

| Tyrosine | 10.1 | 2-Fluoro-tyrosine | 9.1 | [2] |

| Tyrosine | 10.1 | 2,3-Difluoro-tyrosine | 7.7 | [2] |

| Tyrosine | 10.1 | 3,5-Difluoro-tyrosine | 7.1 | [2] |

| Tyrosine | 10.1 | 2,3,5,6-Tetrafluoro-tyrosine | 5.5 | [2] |

Table 1: Comparison of side chain pKa values for standard and fluorinated amino acids.

Impact on Proteolytic Stability

Fluorination can enhance resistance to enzymatic degradation, though the effect is highly context-dependent, varying with the enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination.[6][8]

| Parent Peptide Sequence | Fluorinated Residue | Enzyme | Relative Stability (Fluorinated vs. Parent) | Reference |

| Buforin II Analog | hF5Ile | Trypsin | Moderately more stable | [7][9] |

| Magainin 2 Analog | hF5Ile | Trypsin | Moderately more stable | [7][9] |

| Model Peptide (P2' pos) | (2S,3R)-4,4-F2-Ile | α-Chymotrypsin | Increased stability | [6][8] |

| Model Peptide (P2' pos) | (2S,3R)-4,4,4-F3-Val | α-Chymotrypsin | Increased stability | [6][8] |

| Model Peptide (P1' pos) | (S)-4-F-Phe | Pepsin | Decreased stability | [6][8] |

Table 2: Examples of fluorination effects on proteolytic stability.

Impact on Binding Affinity

Fluorination can either enhance or weaken binding affinity by altering electrostatic, hydrophobic, and hydrogen-bonding interactions within a binding pocket.[11] This allows for the fine-tuning of ligand-receptor interactions.

| System | Peptide Ligand | Fluorinated Analog | KD (Parent) | KD (Fluorinated) | ΔΔG° (kcal/mol) | Reference |

| A6 TCR binding Tax/HLA-A2 | Tax (Tyr5) | Tax (3-F-Phe at pos 5) | 2.1 µM | 1.2 µM | -0.3 | [11] |

| A6 TCR binding Tax/HLA-A2 | Tax (Tyr5) | Tax (4-F-Phe at pos 5) | 2.1 µM | 0.74 µM | -0.7 | [11] |

| A6 TCR binding Tax/HLA-A2 | Tax (Tyr5) | Tax (3,4-diF-Phe at pos 5) | 2.1 µM | 0.46 µM | -0.9 | [11] |

| B7 TCR binding Tax/HLA-A2 | Tax (Tyr5) | Tax (4-F-Phe at pos 5) | 2.4 µM | 7.3 µM | +0.6 | [11] |

Table 3: Modulation of T-cell receptor (TCR) binding affinity by peptide fluorination. KD is the equilibrium dissociation constant; a smaller value indicates stronger binding.

Impact on Hydrophobicity

The effect of fluorination on hydrophobicity is complex. While highly fluorinated chains are hydrophobic (the "fluorous effect"), monofluorination can sometimes increase hydrophilicity. The change is best quantified by measuring the hydration free energy (ΔGHyd), where a more positive value indicates greater hydrophobicity.[2][13]

| Amino Acid (capped) | Fluorinated Analog | ΔGHyd (kcal/mol) | Change in Hydrophobicity (ΔΔGHyd) | Reference |

| Alanine | - | -6.6 | - | [13] |

| Alanine | 3-F-Ala | -8.1 | -1.5 (more hydrophilic) | [13] |

| Alanine | 3,3-F2-Ala | -6.3 | +0.3 (more hydrophobic) | [13] |

| Alanine | 3,3,3-F3-Ala | -4.6 | +2.0 (more hydrophobic) | [13] |

| Leucine | - | -3.8 | - | [13] |

| Leucine | 5,5,5-F3-Leu | -2.2 | +1.6 (more hydrophobic) | [13] |

Table 4: Change in hydration free energy (hydrophobicity) upon fluorination of capped amino acids.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of fluorinated peptides.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common method for incorporating fluorinated amino acids into a peptide sequence.

Materials and Equipment:

-

Fmoc-protected fluorinated and standard amino acids

-

Rink Amide or Wang resin

-

Coupling reagents: HBTU, HOBt, or HATU

-

Base: Diisopropylethylamine (DIEA)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

-

SPPS reaction vessel (manual or automated synthesizer)

-

HPLC system for purification

-

Lyophilizer

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIEA (6-10 eq.) to activate the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction for 1-2 hours at room temperature. Microwave-assisted synthesis can reduce coupling times to 5-15 minutes.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cold cleavage cocktail (e.g., 95% TFA) to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

-

Purification and Lyophilization:

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Synthesis: Native Chemical Ligation (NCL)

NCL is used to join two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine. This method is particularly useful for synthesizing larger proteins.[5]

Materials and Equipment:

-

Peptide 1: With a C-terminal thioester (e.g., -SR).

-

Peptide 2: With an N-terminal Cysteine (Cys).

-

Ligation Buffer: Typically 6 M Guanidine HCl, 100-200 mM phosphate buffer, pH 7.0-7.5.

-

Thiol catalyst (optional but recommended): 4-mercaptophenylacetic acid (MPAA) or thiophenol.

-

Reducing agent (optional): TCEP.

-

HPLC and Mass Spectrometer for monitoring the reaction.

Protocol:

-

Peptide Preparation: Synthesize the required peptide segments (e.g., via SPPS). Peptide 1 must be synthesized to yield a C-terminal thioester. Peptide 2 must have an N-terminal Cys.

-

Ligation Reaction Setup:

-

Dissolve both peptide segments in the ligation buffer to a final concentration of 1-5 mM each.

-

Add the thiol catalyst (e.g., 20-30 mM MPAA).

-

Ensure the reaction mixture is homogenous.

-

-

Reaction and Monitoring:

-

Incubate the reaction at room temperature or 37°C.

-

Monitor the progress of the ligation by taking small aliquots over time and analyzing them by RP-HPLC and mass spectrometry. Look for the disappearance of the starting materials and the appearance of the ligated product peak. Reactions can take from 1 to 24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, the product can be desalted using a C18 cartridge or directly purified by RP-HPLC.

-

Lyophilize the pure fractions to obtain the final ligated protein.

-

Analysis: 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a powerful tool for analyzing fluorinated peptides due to the high sensitivity of the 19F nucleus, its 100% natural abundance, and the absence of background signals in biological systems.[3][12]

Materials and Equipment:

-

Lyophilized fluorinated peptide.

-

NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).

-

NMR spectrometer equipped with a fluorine channel and probe.

-

NMR tubes.

-

Fluorinated reference standard (e.g., trifluoroacetic acid).

Protocol:

-

Sample Preparation:

-

Dissolve the lyophilized fluorinated peptide in the NMR buffer to the desired concentration (typically 0.1 - 1.0 mM).

-

Transfer the solution to an NMR tube.

-

-

Spectrometer Setup:

-

Tune and match the 19F channel of the NMR probe.

-

Set the experimental temperature (e.g., 298 K).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional 19F NMR spectrum. Key parameters to set include:

-

Spectral Width: The 19F chemical shift range is large (~400 ppm), so ensure the spectral width covers the expected region for your fluorinated residue.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

Number of Scans: This depends on the sample concentration; it can range from hundreds to thousands of scans to achieve a good signal-to-noise ratio.

-

-

Proton decoupling (e.g., using a GARP sequence) is often applied to simplify the spectrum by removing 1H-19F couplings, resulting in sharper singlets.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) using NMR software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using an external or internal standard.

-

Analyze the chemical shifts, which are highly sensitive to the local chemical environment of the fluorine atom. Changes in chemical shift can indicate conformational changes, ligand binding, or changes in solvent exposure.

-

Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure (α-helix, β-sheet, random coil) of peptides in solution and to assess conformational changes upon fluorination or ligand binding.

Materials and Equipment:

-

Purified fluorinated peptide.

-

CD-compatible buffer: A buffer with low UV absorbance below 200 nm (e.g., 10 mM sodium phosphate, pH 7.4). Avoid Tris and high concentrations of chloride.

-

CD Spectropolarimeter.

-

Quartz cuvette with a short path length (e.g., 0.1 cm).

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the peptide and accurately determine its concentration (e.g., by UV absorbance at 280 nm if Trp/Tyr are present, or by amino acid analysis).

-

Dilute the peptide in the CD buffer to a final concentration of approximately 0.1 mg/mL (for a 0.1 cm cuvette). The total absorbance of the sample should not exceed 1.0.

-

Prepare a buffer blank using the exact same buffer.

-

-

Instrument Setup:

-

Turn on the instrument and nitrogen flush; allow the lamp to warm up for at least 30 minutes.

-

Set the experimental parameters:

-

Wavelength Range: 190-260 nm for far-UV (secondary structure).

-

Scan Rate: 50-100 nm/min.

-

Bandwidth: 1.0 nm.

-

Data Pitch: 0.5-1.0 nm.

-

Averaging Time: 1-2 seconds per point.

-

Number of Scans: 3-5 scans for averaging.

-

-

-

Data Collection:

-

First, collect a spectrum of the buffer blank.

-

Next, collect the spectrum of the peptide sample.

-

-

Data Processing and Analysis:

-

Subtract the buffer blank spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity, MRW is the mean residue weight (molecular weight / number of residues), d is the path length in cm, and c is the concentration in g/mL.

-

Analyze the resulting spectrum. Characteristic shapes indicate different secondary structures: α-helices show strong negative bands at ~222 nm and ~208 nm, while β-sheets show a negative band around 218 nm.

-

Visualizations: Workflows and Signaling Pathways

Diagrams created with Graphviz DOT language illustrate key processes involving fluorinated peptides.

Experimental Workflow for Peptide Development

This diagram outlines the typical workflow from peptide design to final analysis.

Caption: A typical experimental workflow for the development and analysis of fluorinated peptides.

Logical Flow for SPPS Protocol

This diagram details the iterative cycle of solid-phase peptide synthesis.

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis (SPPS).

Simplified GPCR Signaling Pathway

Fluorinated peptides can be designed as ligands to modulate G-Protein Coupled Receptor (GPCR) signaling.

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade initiated by a ligand.

References

- 1. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic incorporation of 4-fluorohistidine into peptides enables selective affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. (R)-4(5)-Fluoro-histidine CAS#: 42310-04-3 [m.chemicalbook.com]

- 11. sioc.ac.cn [sioc.ac.cn]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

The Fluorine Advantage: A Technical Guide to Modifying Peptide and Protein Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into peptides and proteins has emerged as a powerful tool in drug discovery and biomaterial engineering. This guide provides an in-depth analysis of how fluorination can be leveraged to modulate the physicochemical and biological properties of these macromolecules. By introducing fluorine, researchers can enhance metabolic stability, improve binding affinity, control conformation, and increase thermal stability. This document details the underlying principles of these modifications, presents quantitative data from key studies, outlines experimental protocols for the synthesis and analysis of fluorinated peptides, and provides visual representations of relevant biological pathways and experimental workflows.

Core Principles of Fluorine's Influence on Peptide and Protein Properties

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to its utility in modifying biomolecules. When incorporated into amino acid side chains, fluorine can exert profound effects through a combination of steric and electronic contributions.

Key Physicochemical Modifications:

-

Increased Thermal Stability: Fluorination of hydrophobic cores in proteins can significantly enhance their stability against thermal and chemical denaturation. This "fluorous effect" is driven by the segregation of fluorinated side chains, which complements the hydrophobic effect.[1][2][3]

-

Conformational Control: The strong inductive effect of fluorine can alter the local electronic environment and enforce specific backbone and side-chain conformations. For example, fluorination of proline residues can bias the pyrrolidine ring pucker, thereby influencing the cis/trans isomerization of the preceding peptide bond and stabilizing secondary structures like polyproline II helices.

-

Modulated Binding Affinity: The introduction of fluorine can alter the electronic properties of an amino acid side chain, influencing its interactions with binding partners. Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides and other polar groups in a protein's binding pocket, leading to enhanced affinity. Conversely, unfavorable steric or electronic interactions can be introduced to selectively decrease binding to off-target molecules.[4][5]

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage by proteases. This increased resistance to degradation can prolong the in vivo half-life of peptide-based therapeutics.[6][7][8][9]

-

Altered Hydrophobicity and Lipophilicity: While often considered to increase hydrophobicity, the effect of fluorination is context-dependent. Perfluoroalkyl groups are highly hydrophobic and lipophobic, while single fluorine substitutions can have more subtle effects on partitioning behavior.

Quantitative Impact of Fluorination: Data Summary

The following tables summarize quantitative data from various studies, illustrating the significant impact of fluorination on key peptide and protein properties.

Table 1: Enhancement of Protein Stability through Fluorination

| Protein/Peptide System | Fluorinated Amino Acid | Measurement | Non-Fluorinated Value | Fluorinated Value | Fold Change/Difference | Reference |

| GCN4 Leucine Zipper | 5,5,5-Trifluoroisoleucine (5TFI) | Melting Temperature (Tm) | 55 °C | 82 °C | +27 °C | [2] |

| GCN4 Leucine Zipper | (2S,3R)-4,4,4-Trifluorovaline (4TFV) | Melting Temperature (Tm) | 55 °C | 59 °C | +4 °C | [2] |

| NTL9 | 4,4,4-Trifluorovaline (tfV) at V3 | Free Energy of Unfolding (ΔGunfold) | 4.8 kcal/mol | 5.5 kcal/mol | +0.7 kcal/mol | [10] |

| NTL9 | 4,4,4-Trifluorovaline (tfV) at V21 | Free Energy of Unfolding (ΔGunfold) | 4.8 kcal/mol | 5.2 kcal/mol | +0.4 kcal/mol | [10] |

| HIV-1 Fusion Inhibitor (C31/T21 complex) | Difluoroethylglycine (DfeGly) | Melting Temperature (Tm) | 77.2 °C | 72.5 °C | -4.7 °C | [11] |

| HIV-1 Fusion Inhibitor (C31/T21 complex) | 5,5,5-Trifluoro-isoleucine | Melting Temperature (Tm) | 77.2 °C | 73.6 °C | -3.6 °C | [11] |

| HIV-1 Fusion Inhibitor (C31/T21 complex) | 5,5,5,5',5',5'-Hexafluoroleucine | Melting Temperature (Tm) | 77.2 °C | 68.5 °C | -8.7 °C | [11] |

Table 2: Modulation of Binding Affinity by Fluorination

| Interacting System | Fluorinated Peptide/Ligand | Measurement | Non-Fluorinated KD | Fluorinated KD | Fold Change | Reference |

| A6 T-Cell Receptor / Tax-HLA-A2 | Tax peptide with 4-F-Phe at Tyr5 | Dissociation Constant (KD) | 33 µM | 11 µM | 3.0x increase | [4] |

| A6 T-Cell Receptor / Tax-HLA-A2 | Tax peptide with 3-F-Phe at Tyr5 | Dissociation Constant (KD) | 33 µM | 17 µM | 1.9x increase | [4] |

| B7 T-Cell Receptor / Tax-HLA-A2 | Tax peptide with 4-F-Phe at Tyr5 | Dissociation Constant (KD) | 30 µM | 140 µM | 4.7x decrease | [4] |

| BsCspB / ssDNA (dT4) | 5-F-Trp-BsCspB | Dissociation Constant (KD) | ~6.5 µM | 5.7 µM | ~1.1x increase | [5] |

Table 3: Enhancement of Proteolytic Stability through Fluorination

| Peptide | Protease | Fluorinated Amino Acid Position | Relative Stability (Fluorinated vs. Non-fluorinated) | Reference |

| Glucagon-like peptide-1 (GLP-1) | Dipeptidyl peptidase-IV (DPP-IV) | Phenylalanine at position 8 (F8) | >10-fold increase | [9] |

| Glucagon-like peptide-1 (GLP-1) | Dipeptidyl peptidase-IV (DPP-IV) | Alanine at position 8 (A8) | 1.5-fold increase | [9] |

| Model Peptide for α-Chymotrypsin | P2 position | Varies (fluorinated leucines) | Not significantly increased | [8] |

| Model Peptide for Pepsin | P1' position | Varies (fluorinated phenylalanines) | Minor increase in some cases | [8] |

Experimental Protocols

Synthesis of Fluorinated Amino Acids

The synthesis of fluorinated amino acids often involves multi-step procedures and requires expertise in organofluorine chemistry. Numerous methods have been developed, and the choice of a specific protocol depends on the desired amino acid and the position of fluorination. A generalizable approach for the synthesis of a generic α-fluoroalkyl-α-amino acid is outlined below, based on established methodologies.[12][13][14][15]

General Protocol for Asymmetric Synthesis of a β-Fluorinated Amino Acid:

-

Starting Material: Begin with a suitable chiral precursor, such as a protected serine or threonine derivative.

-

Hydroxyl Group Activation: Activate the side-chain hydroxyl group for nucleophilic substitution. This can be achieved by conversion to a mesylate, tosylate, or triflate.

-

Fluorination: Introduce the fluorine atom via nucleophilic fluorination using a fluoride source such as diethylaminosulfur trifluoride (DAST), or Selectfluor® for electrophilic fluorination on an appropriate substrate. Careful optimization of reaction conditions (solvent, temperature, reaction time) is crucial for achieving good yields and stereoselectivity.

-

Purification: Purify the fluorinated intermediate using column chromatography.

-

Deprotection and Conversion: Remove the protecting groups and convert the intermediate to the final amino acid. This may involve acidic or basic hydrolysis, followed by ion-exchange chromatography to isolate the pure amino acid.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and chiral HPLC.

Incorporation of Fluorinated Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of fluorinated amino acids into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc chemistry.[16][17][18][19][20]

Standard Fmoc-SPPS Protocol for Fluorinated Peptides:

-

Resin Preparation: Swell the appropriate solid support resin (e.g., Rink amide or Wang resin) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF. Monitor the deprotection using a colorimetric test such as the Kaiser test.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected fluorinated amino acid (typically 3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU, or HCTU) in DMF.

-

Add a base such as diisopropylethylamine (DIPEA) to activate the carboxyl group.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction for completion using the Kaiser test. If the test is positive, a second coupling may be necessary.

-

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the synthesis is complete, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final fluorinated peptide are confirmed by mass spectrometry and analytical RP-HPLC.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study and application of fluorinated peptides and proteins.

Caption: Experimental workflow for the development of fluorinated peptides.

References

- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stabilization of bzip peptides through incorporation of fluorinated aliphatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 4. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow Synthesis of Fluorinated α‐Amino Acids | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biomatik.com [biomatik.com]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. digital.csic.es [digital.csic.es]

- 20. luxembourg-bio.com [luxembourg-bio.com]

A Technical Guide to Fmoc-D-Phe(3-F)-OH: Synthesis, Application, and Commercial Sourcing

For researchers, scientists, and professionals in drug development, the incorporation of non-canonical amino acids into peptides is a critical strategy for modulating their therapeutic properties. Among these, Fmoc-D-Phe(3-F)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-3-fluoro-D-phenylalanine, stands out as a valuable building block. The introduction of a fluorine atom onto the phenyl ring of D-phenylalanine can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of a peptide.[1] This in-depth technical guide provides a comprehensive overview of this compound, covering its commercial availability, pricing, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Commercial Suppliers and Pricing

A variety of chemical suppliers offer this compound, catering to the needs of both academic research and industrial drug development. The purity and available quantities can vary between suppliers, impacting the price. Below is a summary of prominent commercial sources.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Pricing (USD) |

| Advanced ChemTech | This compound | 198545-72-1 | C₂₄H₂₀FNO₄ | - | Inquire |

| Santa Cruz Biotechnology | This compound | 198545-72-1 | C₂₄H₂₀FNO₄ | - | Inquire |

| Chem-Impex | Fmoc-3-fluoro-D-phenylalanine | 198545-72-1 | C₂₄H₂₀FNO₄ | ≥98% (HPLC) | Inquire |

| Bachem | Fmoc-p-fluoro-D-Phe-OH | - | - | - | 1g: ~160 CHF |

| ChemPep | This compound | 198545-72-1 | C₂₄H₂₀FNO₄ | >98% | Inquire |

Note: Pricing is subject to change and may vary based on quantity and current market conditions. It is recommended to contact the suppliers directly for the most up-to-date information.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 405.42 g/mol [2] |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[3][4] The Fmoc protecting group on the α-amine allows for iterative deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support. The fluorine substitution on the phenyl ring can enhance the stability and biological activity of the final peptide.[5][6]

General Experimental Workflow for SPPS using this compound

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide sequence using manual or automated SPPS.

Detailed Experimental Protocols